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Compound Name: Verilopam

Cat. No.: B1663463 Get Quote

An In-depth Technical Guide to the Discovery and Development of Verapamil

Introduction
Verapamil, a phenylalkylamine derivative, was the first calcium channel blocker (CCB) to be

introduced into clinical therapy in the early 1960s.[1] Initially developed as a coronary

vasodilator for the treatment of angina pectoris, its therapeutic applications have since

expanded to include hypertension, arrhythmias, and more recently, potential roles in diabetes

management.[1][2][3][4] This technical guide provides a comprehensive overview of the

discovery, development, and core scientific principles of Verapamil for researchers, scientists,

and drug development professionals.

Discovery and Synthesis
The discovery of Verapamil originated from a drug discovery program at Knoll AG (now a part

of Abbott Laboratories) in the early 1960s, which was aimed at identifying novel coronary

dilators. This program led to the synthesis of a series of phenylalkylamines, with Verapamil

emerging as a lead compound. The synthesis of Verapamil hydrochloride is a multi-step

process, with various methods developed to improve purity and yield. A common process

involves the reaction of 5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-

isopropyl valeronitrile with hydrochloric acid in a suitable solvent like isopropyl alcohol or ethyl

acetate.

New derivatives of Verapamil have also been synthesized to explore different biological

activities. For instance, Carboxy verapamil was prepared by the hydrolysis of the nitrile group
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of Verapamil. Other modifications have involved changing the nitrile group to an amide or

altering the methyl substituent on the tertiary nitrogen.

Mechanism of Action and Signaling Pathway
Verapamil's primary mechanism of action is the blockade of voltage-dependent L-type calcium

channels. These channels are crucial for controlling peripheral vascular resistance and heart

contractility. By binding to the alpha-1 subunit of these channels, Verapamil inhibits the influx of

calcium ions into vascular smooth muscle cells and myocardial cells.

This inhibition of calcium influx leads to several physiological effects:

Vasodilation: Relaxation of the smooth muscle lining blood vessels results in vasodilation,

which lowers systemic vascular resistance and, consequently, blood pressure. This also

reduces the afterload on the heart, decreasing myocardial oxygen demand and alleviating

angina.

Negative Chronotropic and Inotropic Effects: In the heart, Verapamil's action on the sinoatrial

(SA) and atrioventricular (AV) nodes, where calcium channels are highly concentrated, slows

down impulse conduction. This leads to a reduced heart rate (negative chronotropy) and

decreased force of contraction (negative inotropy), making it effective in treating arrhythmias.

Recent research has also elucidated Verapamil's protective effects on pancreatic β-cells. This

is thought to be mediated by the reduction in the expression of thioredoxin-interacting protein

(TXNIP), a molecule involved in β-cell apoptosis.
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Verapamil's primary mechanism of action on L-type calcium channels.

Preclinical Development
Preclinical studies in animal models were instrumental in characterizing the pharmacological

profile of Verapamil.

Cardiovascular Effects
In spontaneously hypertensive rats (SHR), oral administration of Verapamil, particularly in

combination with the ACE inhibitor trandolapril, significantly reduced elevated blood pressure

for 24 hours. In dogs with ischemic reperfusion injury, Verapamil in combination with

trandolapril inhibited paradoxical coronary vasoconstriction.

Renal Protection
Lifelong treatment with a combination of Verapamil and trandolapril in SHR with progressive

renal failure was more effective at inhibiting the progression to end-stage renal failure and

prolonging survival than either drug used as monotherapy.

Electrophysiological Studies
Early studies using guinea pig papillary muscle demonstrated that Verapamil blocks

isoproterenol-induced slow action potentials. A derivative, carboxy verapamil, was found to be

about 10-fold less potent, with an IC50 of approximately 6 x 10⁻⁶ M.

Pharmacokinetics
Verapamil exhibits complex pharmacokinetic properties. The data below summarizes key

parameters.
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Parameter Value Notes Reference

Oral Bioavailability 10-35%
Due to extensive first-

pass metabolism.

2 ± 1% (rat model)

Significantly increased

to 45 ± 24% with a

CYP inhibitor.

Peak Plasma

Concentration (Tmax)
1 to 2 hours (oral)

For immediate-release

formulations.

Plasma Protein

Binding
~90%

R-verapamil is 94%

bound to albumin; S-

verapamil is 88%

bound.

Volume of Distribution

(Vd)
3-5 L/kg

Steady-state Vd is

~300L for R-

enantiomer and

~500L for S-

enantiomer.

Metabolism Extensive (Liver)

Primarily by CYP3A4.

Norverapamil is an

active metabolite.

Excretion
~70% in urine, 16% in

feces

3-4% is excreted

unchanged in the

urine.

Clinical Development and Efficacy
Verapamil has undergone extensive clinical evaluation across various cardiovascular and other

diseases.

Hypertension
The Verapamil in Hypertension and Atherosclerosis Study (VHAS) was a large-scale,

randomized trial comparing Verapamil with chlorthalidone. After two years, both drugs
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produced significant and similar reductions in systolic and diastolic blood pressures.

VHAS Study: Blood

Pressure Reduction

at 2 Years

Verapamil SR (240

mg)

Chlorthalidone (25

mg)
Reference

Systolic BP Reduction 16.3% 16.9%

Diastolic BP

Reduction
16.6% 16.2%

DBP Normalization

(<90 mmHg)
69.3% of patients 66.9% of patients

Angina Pectoris
Multiple double-blind, placebo-controlled trials have confirmed Verapamil's efficacy in

managing unstable angina. In one study, Verapamil reduced daily anginal attacks from 3.2 to

0.6 per day. Another trial demonstrated that ischemic events were significantly lower during

Verapamil therapy (27 episodes) compared to placebo (127 episodes). Long-term therapy (1

year) with high-dose Verapamil (480 mg/day) was shown to be safe and effective, with no

evidence of tachyphylaxis.

Myocardial Infarction
A meta-analysis of randomized trials showed that in patients with acute myocardial infarction,

Verapamil treatment was associated with a decreased risk of nonfatal reinfarction compared to

placebo (relative risk 0.79). The combined outcome of death or reinfarction was also reduced

(relative risk 0.82).

Type 1 Diabetes
A recent randomized clinical trial investigated Verapamil's effect on pancreatic beta cell function

in children and adolescents with newly diagnosed type 1 diabetes. The study found that

Verapamil partially preserved stimulated C-peptide secretion at 52 weeks compared to

placebo, suggesting a potential new therapeutic avenue.
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Verapamil in T1D: C-

Peptide Levels at 52

Weeks

Verapamil Group Placebo Group Reference

Mean C-peptide AUC

(pmol/mL)
0.65 0.44

Adjusted Between-

Group Difference

(pmol/mL)

0.14 (95% CI, 0.01 to

0.27)
-

% Patients with Peak

C-peptide ≥0.2

pmol/mL

95% 71%

Safety and Tolerability
Verapamil is generally well-tolerated. The most common side effects include constipation,

dizziness, nausea, hypotension, and headache. In the VHAS study, the most frequent adverse

event was constipation (13.7%) in the Verapamil group. In studies combining Verapamil SR

(180 mg) with trandolapril (2 mg), the incidence of adverse events (27.9%) was comparable to

placebo (25.6%) and lower than Verapamil monotherapy (34.2%).

Adverse

Event

Incidence

(Placebo-

Controlled

Studies)

Placebo
Verapamil

SR
Trandolapril Combination Reference

Any Adverse

Event
25.6% 34.2% 27.3% 27.9%

Constipation - 3.4% - 2.9%

Experimental Protocols
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Protocol: Mixed-Meal Tolerance Test for Beta Cell
Function
This protocol is representative of methods used in clinical trials to assess Verapamil's effect on

diabetes.

Patient Preparation: Participants fast overnight.

Baseline Sampling: A baseline blood sample is collected for C-peptide and glucose

measurement.

Meal Administration: Participants consume a standardized liquid mixed meal (e.g., Boost)

within 10 minutes.

Post-Meal Sampling: Blood samples are collected at specified intervals (e.g., 30, 60, 90, and

120 minutes) after meal consumption.

Analysis: C-peptide levels are measured in each sample. The primary outcome is often the

area under the curve (AUC) for the C-peptide response over the 2-hour period, calculated

using the trapezoidal rule.
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Workflow for a Mixed-Meal Tolerance Test (MMTT).
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Protocol: Pharmacokinetic Analysis in Healthy
Volunteers
This protocol outlines a typical design for a pharmacokinetic study.

Subject Enrollment: Healthy adult volunteers are recruited.

Drug Administration: A single oral dose of Verapamil (e.g., 80 mg) is administered.

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose and

at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at

-20°C or lower until analysis.

Bioanalysis: Plasma concentrations of Verapamil and its metabolites (e.g., norverapamil) are

quantified using a validated method, such as high-performance liquid chromatography

(HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are

calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion
From its initial discovery as a coronary vasodilator to its established role in managing

hypertension, angina, and arrhythmias, Verapamil has had a significant impact on

cardiovascular medicine. Its development pathway, characterized by extensive preclinical and

clinical research, has solidified its efficacy and safety profile. Furthermore, ongoing research

into its mechanism of action continues to uncover new therapeutic possibilities, such as its

potential for preserving β-cell function in type 1 diabetes. This enduring legacy underscores the

importance of continued investigation into established pharmacological agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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